![molecular formula C9H13N3O4 B2862276 5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione CAS No. 1009666-48-1](/img/structure/B2862276.png)
5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione” is a chemical compound with the molecular formula C9H13N3O4 and a molecular weight of 227.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1COCCN1C(=O)CC2C(=O)NC(=O)N2 . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 211.28° C and a predicted boiling point of 497.18° C . The density is predicted to be approximately 1.3 g/cm^3 . The refractive index is predicted to be n 20D 1.52 .Applications De Recherche Scientifique
Ring Transformation and Chemical Reactivity
Research on imidazolidine-2,4-diones, closely related to 5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione, has explored their chemical transformations. For instance, studies have demonstrated the conversion of hydantoins to imidazoles under specific conditions, highlighting the reactivity and potential for creating novel compounds (Schläpfer-Dähler, Mukherjee-Müller, & Heimgartner, 1992). Such transformations are crucial for developing new pharmacological agents.
Antiproliferative Activity
Compounds bearing the morpholinoethyl group and a substituted imidazole segment have been designed and synthesized for their anticancer properties. Notably, some of these compounds showed promising antiproliferative activity against various human cancer cell lines, such as MCF-7, Hela, and A549, indicating their potential in cancer therapy (Liu, Zhang, Zhang, & Yan, 2018).
Crystal and Molecular Structure
The crystal and molecular structure of derivatives of 5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione have been extensively studied to understand their conformational preferences. These insights are vital for drug design, providing a foundation for understanding how molecular structure influences biological activity (Abdel-Aziz, Ghabbour, El-Azab, Khalil, Fun, & El-Sherbeny, 2016).
Hypoglycemic and Anti-inflammatory Activity
Investigations into the hypoglycemic and anti-inflammatory potential of novel substituted thiazolidine-2,4-diones, including morpholino(phenyl)methyl derivatives, have shown significant activity. These findings suggest the utility of such compounds in treating conditions like diabetes and inflammation, with molecular docking studies supporting their mechanism of action (Karumanchi, Atmakuri, Mandava, & Rajala, 2019).
Antioxidant Properties
Thiazolidine-2,4-dione derivatives, including those related to 5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione, have been synthesized and evaluated for their antioxidant capacity. The studies reveal that some of these compounds exhibit potent antioxidant and antiradical activities, highlighting their potential in combating oxidative stress-related diseases (Marc, Stana, Oniga, Pîrnău, Vlase, & Oniga, 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(2-morpholin-4-yl-2-oxoethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c13-7(12-1-3-16-4-2-12)5-6-8(14)11-9(15)10-6/h6H,1-5H2,(H2,10,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEWNZSTUMZZHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



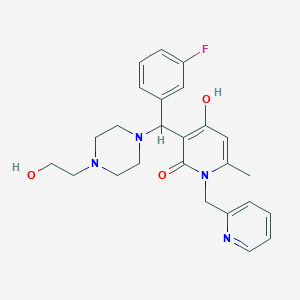
![2-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2862198.png)
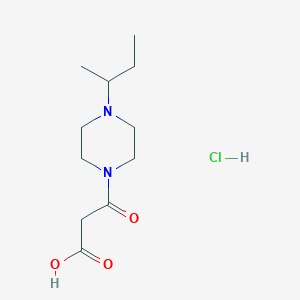
![N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2862200.png)
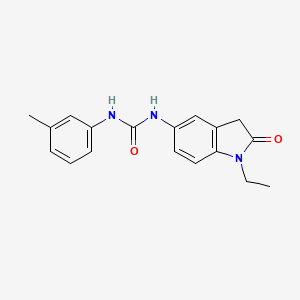
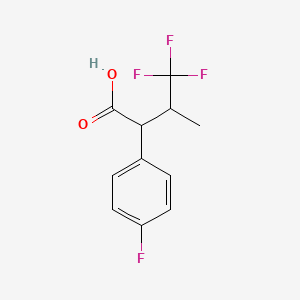
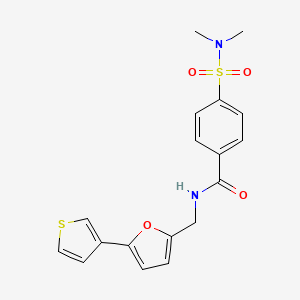
![2-[4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride](/img/structure/B2862206.png)
![Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B2862208.png)


![6-(4-Fluorophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2862212.png)